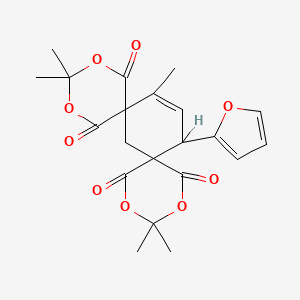
Calcium ethylenebis(dithiocarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium ethylenebis(dithiocarbamate) is an organosulfur compound widely used as a fungicide in agriculture. It belongs to the class of dithiocarbamates, which are known for their broad-spectrum activity against various plant pathogens, including fungi, bacteria, plants, and insects . This compound is particularly valued for its low toxicity to mammals and its ability to form stable complexes with transition metals .
Métodos De Preparación
Calcium ethylenebis(dithiocarbamate) is synthesized by the reaction of ethylenediamine with carbon disulfide under alkaline conditions, followed by the addition of calcium chloride . The reaction can be represented as follows:
C2H4(NH2)2+2CS2+CaCl2→Ca(C2H4NCS2)2+2HCl
In industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and controlled addition of reagents are common practices to achieve efficient production .
Análisis De Reacciones Químicas
Calcium ethylenebis(dithiocarbamate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can lead to the formation of thiourea derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Calcium ethylenebis(dithiocarbamate) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of calcium ethylenebis(dithiocarbamate) involves its strong metal-binding capacity. It acts as an enzyme inhibitor by chelating metal ions such as copper, iron, and manganese, which are essential for the catalytic activity of various enzymes . This inhibition disrupts critical biological processes in target organisms, leading to their death .
Comparación Con Compuestos Similares
Calcium ethylenebis(dithiocarbamate) is unique among dithiocarbamates due to its specific metal-binding properties and low mammalian toxicity. Similar compounds include:
Zinc ethylenebis(dithiocarbamate):
Manganese ethylenebis(dithiocarbamate):
Sodium dimethyldithiocarbamate: Used in water treatment and as a biocide.
Each of these compounds has unique properties and applications, but calcium ethylenebis(dithiocarbamate) stands out for its versatility and effectiveness in various fields .
Propiedades
Número CAS |
5895-18-1 |
|---|---|
Fórmula molecular |
C4H6CaN2S4 |
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
calcium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Ca/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
Clave InChI |
YRGVIQAQIXMJIO-UHFFFAOYSA-L |
SMILES canónico |
C(CNC(=S)[S-])NC(=S)[S-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


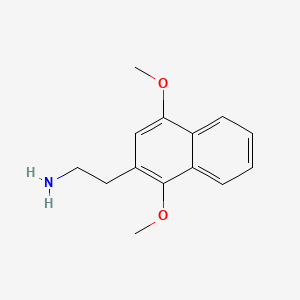

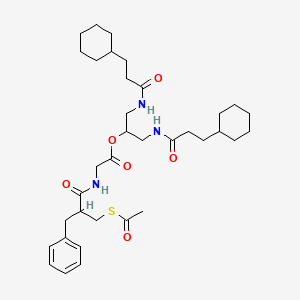
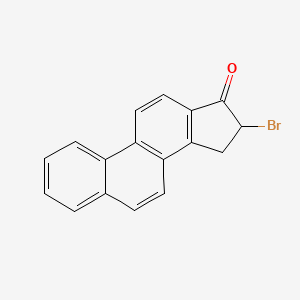
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
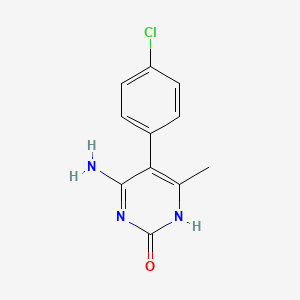

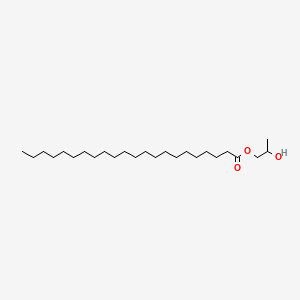
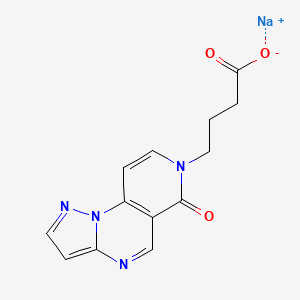
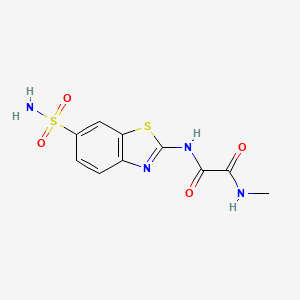
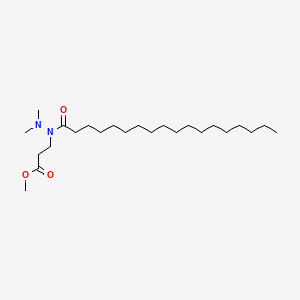

![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
